molecular formula C5H8O2S B1362516 (Allylthio)acetic acid CAS No. 20600-63-9

(Allylthio)acetic acid

Cat. No. B1362516
CAS RN: 20600-63-9
M. Wt: 132.18 g/mol
InChI Key: BLSMRHBHPHGMSV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

(Allylthio)acetic acid has a molecular weight of 132.18 g/mol . It contains a total of 16 atoms, including 8 Hydrogen atoms, 5 Carbon atoms, 2 Oxygen atoms, and 1 Sulfur atom . It also contains 15 bonds, including 7 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfide .

Scientific Research Applications

Stereoselective Synthesis

(Allylthio)acetic acid has been explored for its potential in the stereoselective synthesis of (2E,4E)dienoates from alkyl halides. A study demonstrated that the treatment of (allylthio)acetate with lithium diisopropylamide, followed by s-butyllithium, produced a dianion that reacted exclusively at the allylic position with various alkyl halides. This method provided a general approach for synthesizing these compounds with high regioselectivity (Tanaka, Terauchi, & Kaji, 1981).

Pain Inhibition Activity

Research on 1-allyl-3-benzoylthiourea, an analog of (allylthio)acetic acid, demonstrated potential pain inhibition activities. The study synthesized four analogs and evaluated their effects using an acetic acid-induced writhing test in mice, showing that three compounds had better pain inhibition activity compared to a positive control (Shalas, Siswandono, & Rudyanto, 2018).

Microbial Growth Inhibition

Acetic acid, closely related to (allylthio)acetic acid, is a significant microbial growth inhibitor used as a food preservative. A review on the tolerance of Saccharomyces cerevisiae and Zygosaccharomyces bailii to acetic acid provided insights into the molecular targets, signaling pathways, and mechanisms behind their tolerance, which is crucial for both food preservation and industrial bioprocesses (Palma, Guerreiro, & Sá-Correia, 2018).

Archaeological Bone Treatment

The treatment of archaeological bones with acetic acid, a relative of (allylthio)acetic acid, can impact structural and chemical alterations caused by diagenesis. This method is used to remove diagenetic carbonate from bone and enamel, helping to recover original biogenic signals for dietary and radiocarbon dating studies (Nielsen-Marsh & Hedges, 2000).

Food Spoilage Microorganisms

Acetic acid's effect on food spoilage microorganisms has been extensively studied, highlighting its use as an effective food preservative. Its antimicrobial properties are attributed to the undissociated molecule's toxicity, making ithighly effective against a range of bacteria, including those problematic in food spoilage like Pseudomonas aeruginosa and Proteus vulgaris (Levine & Fellers, 1940).

Medical Use in Acetowhitening

Acetic acid, related to (allylthio)acetic acid, is used medically for detecting precancerous lesions, particularly in cervical tissue. It induces acetowhitening, which increases light scattering from cells, aiding in the detection of oncogenic changes. This application has been crucial in developing techniques for early cancer detection (Marina, Sanders, & Mourant, 2012).

Antiseptic Properties

Acetic acid exhibits strong bactericidal properties and has been considered as a low-concentration local antiseptic agent. Studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, highlighting its potential in the medical field for treating and preventing infections (Ryssel et al., 2009).

Chemical Synthesis

Research into the synthesis of derivatives of (4-methyl-2-quinolylthio)acetic and (4-methyl-2-quinolylthio)propionic acids demonstrated the versatility of (allylthio)acetic acid derivatives in chemical reactions. The study presented efficient methods for synthesizing these derivatives, which can be important in various chemical synthesis applications (Avetisyan & Aleksanyan, 2005).

Bacterial Adaptation and Tolerance

A study on the adaptation and tolerance of bacteria to acetic acid provided insights into the toxicity mechanisms of weak organic acids like (allylthio)acetic acid. Understanding these mechanisms is crucial for improving industrial processes that are inhibited by acetic acid toxicity, such as bioethanol production (Trček, Mira, & Jarboe, 2015).

Environmental Biodegradation

The biodegradability of various organic compounds in petrochemical wastes, including derivatives of (allylthio)acetic acid, was studied to understand their treatability in anaerobic conditions. This research is significant for environmental management and the treatment of industrial waste (Stewart et al., 1995).

properties

IUPAC Name

2-prop-2-enylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c1-2-3-8-4-5(6)7/h2H,1,3-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSMRHBHPHGMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308756
Record name (Allylthio)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Allylthio)acetic acid

CAS RN

20600-63-9
Record name 2-(2-Propen-1-ylthio)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20600-63-9
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Record name NSC 208861
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Allylthio)acetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208861
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Record name (Allylthio)acetic acid
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Record name 20600-63-9
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Record name (ALLYLTHIO)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5HU9L7S62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
TH Yu, CM Wu, RT Rosen, TG Hartman… - Journal of Agricultural …, 1994 - ACS Publications
Aqueous solutions of alliin, one of the major flavor precursors of garlic, and deoxyalliin, one of the thermal degradation products of 7-glutamyl-S-allylcysteine, which also is one of the …
Number of citations: 88 pubs.acs.org
TH Yu, MH Lee, CM Wu, CT Ho - 1994 - ACS Publications
Alliin and deoxyalliin, two important nonvolatile flavor precursors of garlic, were reacted with 2,4-decadienal in a model system to simulate the deep-oil fried condition of garlic. The …
Number of citations: 18 pubs.acs.org
TH Yu, CM Wu, CT Ho - Journal of Agricultural and Food …, 1994 - ACS Publications
Alliin and deoxyalliin, two important nonvolatile flavor precursors of garlic, were reacted separately with glucose in an aqueous solution at pH 7.5 in a closed sample cylinder at 180 C …
Number of citations: 37 pubs.acs.org
Y Wang, S Raghavan, CT Ho - Fruit and vegetable flavour, 2008 - Elsevier
Publisher Summary There are more than 600 different species in the genus Allium of the family of Liliaceae found throughout North America, Europe, North Africa, and Asia. However, …
Number of citations: 16 www.sciencedirect.com
N Drabińska, C Flynn, N Ratcliffe… - Journal of Breath …, 2021 - iopscience.iop.org
This paper comprises an updated version of the 2014 review which reported 1846 volatile organic compounds (VOCs) identified from healthy humans. In total over 900 additional VOCs …
Number of citations: 103 iopscience.iop.org
WJ Kowite - 1973 - search.proquest.com
The aut±ior would like to express his deepest gratitude to Dr. DL Tuleen for the many hours of counsel and direction that he gave toward the successful conclusion of this work. A special …
Number of citations: 2 search.proquest.com
K Tanaka, M Terauchi, A Kaji - Chemistry Letters, 1982 - journal.csj.jp
A general and mild approach to 5-methylene-2(5H)-furanones has been demonstrated, which involves (a) the alkylation of dianion of 2-(methylthio)-4-pentenoic acid, (b) the cyclization …
Number of citations: 5 www.journal.csj.jp
F Rabasa-Alcaniz, M Sanchez-Rosello… - The Journal of …, 2019 - ACS Publications
The organocatalytic synthesis of indolizinones and pyrrolo-azepinones has been accomplished in a tandem fashion through a sequence that comprises initial cycloaromatization …
Number of citations: 7 pubs.acs.org
MG Lin'kova, ND Kuleshova… - Russian Chemical …, 1964 - iopscience.iop.org
… In addition to y-methyl-y-butyrothiolactone, allylthioacetic acid yields a linear polythioester, whose hydrolysis leads to the formation of δ-mercaptobutyric acid, which lactonises into δ-…
Number of citations: 26 iopscience.iop.org

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